N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
CAS No.: 921797-38-8
Cat. No.: VC7565494
Molecular Formula: C21H18N2O4S
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921797-38-8 |
|---|---|
| Molecular Formula | C21H18N2O4S |
| Molecular Weight | 394.45 |
| IUPAC Name | N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H18N2O4S/c1-25-15-8-6-13(7-9-15)10-19(24)23-21-22-16(12-28-21)18-11-14-4-3-5-17(26-2)20(14)27-18/h3-9,11-12H,10H2,1-2H3,(H,22,23,24) |
| Standard InChI Key | RUSYQLRBRDITBY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Introduction
Chemical Formula and Molecular Weight
Given the components, the molecular formula can be deduced as CHNOS. The molecular weight would be approximately 474.51 g/mol, calculated based on the atomic masses of carbon, hydrogen, nitrogen, oxygen, and sulfur.
Synthesis and Potential Applications
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling and subsequent attachment of the acetamide group. This process might involve reactions like condensation, cyclization, and amidation.
Potential Applications
-
Pharmaceuticals: Compounds with similar structures have shown biological activity, including antibacterial and antifungal properties . Thus, N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide could be explored for its potential therapeutic uses.
-
Agricultural Chemicals: Given the antifungal properties of related compounds, this molecule might also be useful in agricultural applications to protect crops from fungal pathogens.
Research Findings and Challenges
While specific research findings on this exact compound are not available, studies on similar molecules suggest that they can exhibit significant biological activity. For instance, compounds with benzofuran and thiazole moieties have been investigated for their antimicrobial properties .
Challenges
-
Synthetic Complexity: The synthesis of this compound could be challenging due to the multiple steps required and the need for precise control over reaction conditions.
-
Toxicity and Safety: As with any new chemical entity, thorough toxicity and safety assessments would be necessary before considering any practical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume